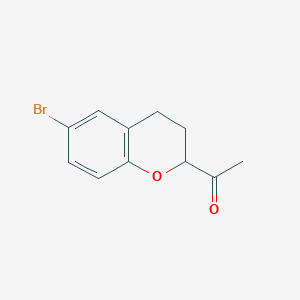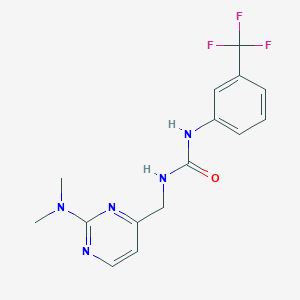
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
Applications De Recherche Scientifique
Supramolecular Chemistry
A significant application of ureidopyrimidinones, closely related to the queried compound, involves their strong dimerization capabilities via quadruple hydrogen bonding. This property is crucial for developing supramolecular assemblies. The study by F. H. Beijer et al. (1998) elucidates how 6-Methyl-2-butylureidopyrimidone dimerizes in solid state and solution, showcasing the potential for building complex molecular structures through hydrogen bonding mechanisms (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Synthetic Organic Chemistry
In synthetic chemistry, compounds containing the trifluoromethyl group, similar to the one in the query, serve as precursors for synthesizing various heterocyclic compounds. L. Sokolenko et al. (2017) demonstrated the use of CF3S(O)n-containing enaminones, related to the core structure of the queried compound, in producing pyrimidine-4(3H)-ones. This research highlights the versatility of such compounds in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and material science (Sokolenko et al., 2017).
Medicinal Chemistry
Although excluding direct references to drug use and side effects, the structural motifs found in the queried compound are integral to the development of new therapeutic agents. The study by Jian Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, sharing a similar urea functional group, showcases the potential anticancer activity of such compounds. This research underscores the importance of urea derivatives in designing compounds with significant biological activities (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Propriétés
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-23(2)13-19-7-6-12(21-13)9-20-14(24)22-11-5-3-4-10(8-11)15(16,17)18/h3-8H,9H2,1-2H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDISJURLOJYJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

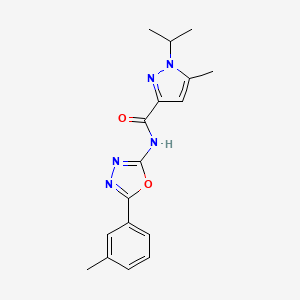
![7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381267.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381268.png)
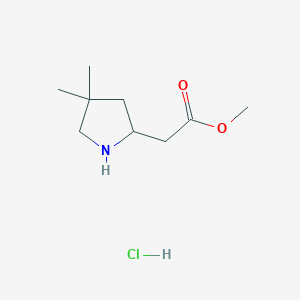

![(6-Azabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2381274.png)
![(E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one](/img/structure/B2381275.png)

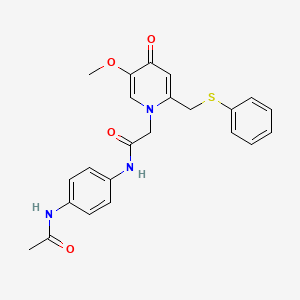
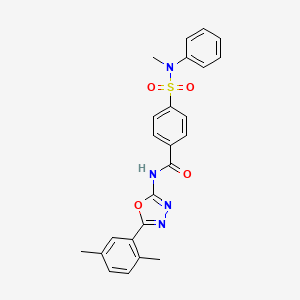
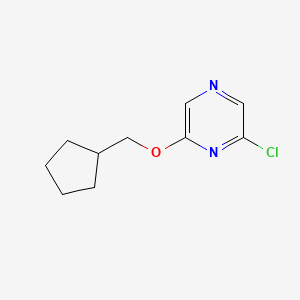
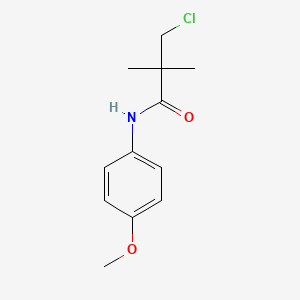
![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)
